molecular formula C3H10ClNO3S B1354028 D-Cysteine hydrochloride monohydrate CAS No. 207121-46-8

D-Cysteine hydrochloride monohydrate

Cat. No. B1354028
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-YBBRRFGFSA-N
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Patent
US04918223

Procedure details

41.6 g (0.4 mole) nicotinic acid nitrile, 70.5 g (0.4 mole) D,L-cysteine hydrochloride monohydrate and 55.2 g (0.4 mole) potassium carbonate were heated in 500 ml methanol and 500 ml water for 6 hours at the boiling point. Then, the solvent was removed under reduced pressure, the residue taken up in 300 ml water, adjusted with concentrated hydrochloric acid to pH 5 and heated 45 minutes at the boiling point. After the mixture cooled off, 78.7 g (87% of theory) colorless product with a melting point of 195° C. were recovered by suction.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1.O.Cl.N[CH:12]([C:15]([OH:17])=[O:16])[CH2:13][SH:14].C(=O)([O-])[O-:19].[K+].[K+].O>CO>[C:7]([NH:8][CH:12]([C:15]([OH:17])=[O:16])[CH2:13][SH:14])(=[O:19])[C:3]1[CH:2]=[CH:1][CH:6]=[N:5][CH:4]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
C1=CC(=CN=C1)C#N
Name
Quantity
70.5 g
Type
reactant
Smiles
O.Cl.NC(CS)C(=O)O
Name
Quantity
55.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated 45 minutes at the boiling point
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture cooled off
CUSTOM
Type
CUSTOM
Details
78.7 g (87% of theory) colorless product with a melting point of 195° C. were recovered by suction

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)NC(CS)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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